Methyl L-alaninate
Description
Evolution of N-Methylated Amino Acid Esters in Synthetic Chemistry and Biology
The N-methylation of amino acids and their esters, representing a minimal structural modification, has become a cornerstone strategy in medicinal chemistry and chemical biology. benthamdirect.com Nature itself employs the N-methylation of peptides as a sophisticated technique to modulate biological function. nih.gov This modification significantly enhances the therapeutic potential of peptides by improving their pharmacokinetic properties. benthamdirect.com Specifically, N-methylation can increase a peptide's metabolic stability against proteases, enhance its lipophilicity for better membrane permeability, and improve its bioavailability. benthamdirect.com
Historically, peptides containing N-methylated amino acids were accessible primarily through chemical synthesis. acs.org Early methods often involved the N-methylation of amino acid derivatives in solution, which were then coupled to a growing peptide chain. acs.org The development of solid-phase peptide synthesis (SPPS) revolutionized the field, and methods were adapted to perform N-methylation directly on the resin-bound peptide. nih.gov A common three-step procedure fully integrated with SPPS strategies involves the substitution of a backbone amide hydrogen with a methyl group. acs.org Continuous research has focused on optimizing these protocols; for instance, recent advancements have dramatically reduced the total N-methylation procedure time from approximately 4 hours to as little as 40 minutes, making the process more efficient and reducing exposure to harmful chemicals. acs.org
Beyond traditional chemical synthesis, biochemical strategies for creating N-methylated peptides have gained significant interest. acs.org These methods provide access to combinatorial peptide libraries, enabling the high-throughput screening and selection of peptides with exceptional properties. acs.org Researchers are now exploring ribosomal strategies to incorporate N-methylated amino acids not just into small peptides but also into larger proteins. acs.org This involves using modified bacterial ribosomes and specialized elongation factors to overcome the challenges the ribosome faces when processing N-substituted amino acids. acs.org The ability to produce N-methylated analogs of natural amino acids and peptides has led to the development of stable foldamers, enzyme inhibitors, and receptor antagonists and agonists. benthamdirect.com
Significance of L-Configuration in Methyl Alaninate Chemistry and Chiral Applications
The specific stereochemistry of amino acids is paramount to their function in biological systems. nih.gov The L-isomer of alanine (B10760859) is the enantiomer predominantly incorporated into proteins in most living organisms. wikipedia.org This inherent chirality, originating from the tetrahedral arrangement of substituents around the alpha-carbon, is fundamental to the molecule's ability to engage in specific three-dimensional interactions with other chiral molecules like enzymes. fiveable.me
This stereospecificity is leveraged extensively in synthetic chemistry, where Methyl L-alaninate serves as a valuable chiral building block. guidechem.comcaymanchem.com Its L-configuration makes it a crucial starting material for the asymmetric synthesis of complex organic molecules and other chiral amino acids. guidechem.com The introduction of the L-alanine side chain can impart specific biological activities to the target molecule. guidechem.com
A significant application of its chirality is in the field of chiral recognition. For example, chiral ionic liquids (CILs) have been synthesized from L-alanine methyl ester. wiley.com These CILs function as specialized media for the separation of enantiomers, a critical process in the pharmaceutical industry where different enantiomers of a drug can have vastly different pharmacological effects. wiley.com An L-alanine-based CIL demonstrated the ability to recognize the enantiomers of 2,2,2-trifluoroanthrylethanol, highlighting its potential as a medium for chiral separations. wiley.com Furthermore, glucose-based macrocyclic receptors have been developed that show enantioselective binding towards a range of amino acid methyl esters, including this compound, in various solvents. nih.gov The efficiency of this binding is directly influenced by the guest molecule's side chain and absolute configuration, underscoring the importance of the L-configuration in designing systems for molecular recognition. nih.gov
Overview of Research Trajectories for this compound and its N-Methylated Congeners
Current and future research involving this compound and its N-methylated derivatives is focused on expanding their synthetic utility and biological applications. A major trajectory is the continued refinement of synthesis methodologies. The push for faster, more efficient, and flexible N-methylation techniques in solid-phase peptide synthesis is a key area of investigation, with studies demonstrating that the process can be accelerated using standard laboratory equipment like microwave synthesizers or ultrasonic baths. acs.org
In the realm of biochemistry, a significant frontier is the expansion of ribosomal biosynthesis to incorporate N-methylated amino acids into full-length proteins, not just peptides. acs.org Research is defining new strategies to achieve this, such as using S-30 full cell extracts and supplementing translation systems with elongation factor P (EF-P), which is known to prevent ribosome stalling when incorporating secondary amines like those found in N-methylated amino acids. acs.org This could expand the repertoire of modified proteins available for study and confer novel properties, such as selective stabilization of otherwise inaccessible conformations. acs.org
The application of this compound as a building block for bioactive molecules remains a vibrant area of research. It has been used in the synthesis of anticancer agents and anti-HIV nucleotides, demonstrating its role in medicinal chemistry. caymanchem.com Furthermore, its derivatives are being used to construct complex molecular architectures. For instance, L-Alanine methyl ester hydrochloride is a starting material for creating α-amino acid-based sector block dendrons and various dipeptides. sigmaaldrich.com The unique structural and conformational properties conferred by N-methylation continue to be exploited to create peptides with enhanced stability and novel biological activities, ensuring that this compound and its congeners will remain central to advancements in chemical synthesis and pharmacology. benthamdirect.comnih.gov
Data Tables
Table 1: Properties of L-Alanine Methyl Ester Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₄H₉NO₂ · HCl | caymanchem.com |
| Molecular Weight | 139.58 g/mol | sigmaaldrich.com |
| CAS Number | 2491-20-5 | sigmaaldrich.comcaymanchem.com |
| Melting Point | 109-111 °C | sigmaaldrich.com |
| Appearance | White crystalline material | orgsyn.org |
| Primary Application | Peptide Synthesis | sigmaaldrich.comsigmaaldrich.com |
Table 2: Comparison of Peptide N-Methylation Strategies
| Method | Description | Advantages | Key Findings/Time | Source |
| Solution-Phase Synthesis | N-methylation of amino acid derivatives in solution, followed by coupling to the peptide chain. | Traditional, well-established method. | Foundational but often multi-step and time-consuming. | acs.org |
| Standard Solid-Phase Synthesis (SPPS) | A three-step procedure to substitute the backbone amide hydrogen with a methyl group directly on the solid support. | Integrated with standard peptide synthesis protocols. | Total procedure time is approximately 4 hours. | acs.org |
| Optimized Solid-Phase Synthesis (SPPS) | An optimized method that significantly reduces reaction times for the N-methylation steps. | Drastically faster, reduces exposure to harmful chemicals, flexible equipment choice. | Total procedure time reduced from 4 hours to 40 minutes. | acs.org |
| Ribosomal Biosynthesis | Incorporation of N-methylated amino acids into peptides and proteins using modified cell-free translation systems. | Allows for the creation of combinatorial libraries and larger modified proteins. | Can be enhanced by the addition of elongation factor P (EF-P). | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905646 | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-72-2 | |
| Record name | L-Alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Methyl L Alaninate and Its N Methylated Derivatives
Contemporary Chemical Synthesis Approaches
Modern organic synthesis provides a versatile toolbox for the preparation of Methyl L-alaninate and its N-methylated analogs. These methods are continually being refined to improve efficiency, selectivity, and environmental sustainability.
Controlled N-Alkylation Strategies of Alanine (B10760859) Derivatives for this compound Synthesis
The direct N-alkylation of L-alanine to produce N-methyl-L-alanine, a precursor to its methyl ester, requires careful control to avoid over-methylation and racemization. One of the foundational methods involves the use of α-bromo acids. For instance, N-methyl derivatives of alanine have been synthesized through the nucleophilic displacement of optically active (R)-α-bromo acids. monash.edu This approach allows for the retention of the desired L-configuration. monash.edu
A widely adopted strategy for N-methylation involves the use of protecting groups on the amino acid. N-acyl and N-carbamoyl protected amino acids can be effectively methylated using reagents like sodium hydride and methyl iodide. monash.edu This method is broadly applicable and allows for the synthesis of various N-methyl amino acids with high yields. monash.edu Another technique employs the Mitsunobu protocol for the N-alkylation of amino acids with sulfonamide protecting groups, leveraging the acidity of the sulfonamide nitrogen. monash.edu
Direct catalytic N-alkylation of α-amino acid esters using alcohols has also emerged as a promising, more sustainable alternative to traditional methods that often rely on alkyl halides. nih.gov Ruthenium-based catalysts have demonstrated high efficiency in the selective mono-N-alkylation of amino acid esters with excellent retention of stereochemistry. nih.gov
One-Step and Streamlined Synthetic Protocols
The esterification of L-alanine is a direct route to this compound. A convenient one-step method involves the reaction of L-alanine with methanol (B129727) in the presence of trimethylchlorosilane, which facilitates the esterification at room temperature and provides good to excellent yields. nih.gov Another approach involves suspending N-methyl-L-alanine in methanol and bubbling dry hydrogen chloride gas through the mixture, followed by the addition of methyl orthoformate to drive the reaction to completion.
For the synthesis of N-methyl-L-alanine itself, a streamlined process can be achieved by reacting α-bromopropionic acid with methylamine (B109427). sciencemadness.org While effective, this method requires careful purification to separate the desired product from potential byproducts. sciencemadness.org
Derivatization of L-Alanine Methyl Ester for Diverse N-Methylated Products
L-Alanine methyl ester serves as a versatile starting material for the synthesis of various N-methylated products. caymanchem.com For instance, it can be used in the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, a chiral auxiliary, through a multi-step process that begins with the reaction of L-alanine methyl ester hydrochloride with methylamine. orgsyn.org This intermediate can then be further modified to introduce the N-methyl group.
Furthermore, photocatalytic systems utilizing metal-loaded titanium dioxide in methanol have been reported for the N-methylation of α-amino acid derivatives under near-UV light irradiation. researchgate.net This method offers an efficient pathway for producing N-methylated compounds. researchgate.net
Biocatalytic and Enzymatic Synthesis of N-Methylated Alanine Derivatives
Biocatalytic methods are gaining prominence as they offer highly stereoselective and environmentally benign alternatives to traditional chemical synthesis. These processes often operate under mild conditions, reducing the need for toxic reagents and protecting groups.
Exploration of Engineered Microorganisms and Enzyme Systems
Significant progress has been made in the fermentative production of N-methyl-L-alanine (NMeAla) using engineered microorganisms. nih.gov A one-step process has been developed that utilizes a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain. nih.gov This strain was engineered to heterologously express the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida. nih.gov This enzyme catalyzes the reductive methylamination of pyruvate (B1213749) to NMeAla. nih.gov
The imine reductase DpkA from P. putida has also been utilized for the production of N-methylated amino acids through the reductive alkylamination of 2-oxoacids with monomethylamine. nih.gov This enzyme natively participates in the catabolism of D-lysine. nih.gov
Enzymatic synthesis of N-methylalanine has also been demonstrated in cell-free extracts of Pseudomonas MS, where the addition of methylamine to the growth medium resulted in the formation of N-methylalanine. nih.gov The enzyme responsible, N-methylalanine dehydrogenase, catalyzes the reductive methylamination of pyruvate. nih.govnih.gov
Optimization of Biotransformation Pathways
The efficiency of biocatalytic production of N-methylated alanine derivatives can be significantly enhanced through the optimization of fermentation conditions and metabolic pathways. In the engineered C. glutamicum system, fed-batch cultivation strategies have been employed to achieve high titers of N-methyl-L-alanine. nih.gov By carefully controlling the feeding of glucose and methylamine, a final titer of 31.7 g/L with a yield of 0.71 g per g of glucose was achieved. nih.gov
A key challenge in these biotransformation pathways is the formation of byproducts, such as L-alanine. nih.gov The accumulation of L-alanine can be attributed to the activity of endogenous transaminases. nih.gov To address this, strategies such as reducing the nitrogen content in the culture medium have been shown to decrease the formation of L-alanine and improve the yield of the desired N-methylated product. nih.gov Further engineering of the host strain, for instance, by deleting genes responsible for byproduct formation, can also lead to improved production. nih.gov
The following interactive table summarizes key research findings in the synthesis of this compound and its N-methylated derivatives.
| Method | Starting Material(s) | Key Reagent(s)/Enzyme(s) | Product | Key Findings/Yield | Reference(s) |
| Chemical Synthesis | L-alanine | Methanol, Trimethylchlorosilane | L-Alanine methyl ester hydrochloride | Good to excellent yields at room temperature. | nih.gov |
| Chemical Synthesis | N-methyl-L-alanine | Methanol, Hydrogen chloride, Methyl orthoformate | N-methyl-L-alanine methyl ester hydrochloride | Yields a homogeneous solution and solid product upon concentration. | |
| Chemical Synthesis | α-bromopropionic acid | Methylamine | N-methyl-d,l-alanine | A viable route, but purification is critical. | sciencemadness.org |
| Chemical Synthesis | L-alanine methyl ester hydrochloride | Methylamine in ethanol | L-alanine-N-methylamide | Intermediate in a multi-step synthesis; reaction complete in 1.5 h. | orgsyn.org |
| Biocatalytic Synthesis | Glucose, Methylamine | Engineered Corynebacterium glutamicum expressing NMAADH from Pseudomonas putida | N-methyl-L-alanine | Achieved a titer of 31.7 g/L with a yield of 0.71 g/g glucose in fed-batch cultivation. | nih.gov |
| Biocatalytic Synthesis | Phenylpyruvate, Methylamine | Engineered Corynebacterium glutamicum expressing DpkA from Pseudomonas putida | N-methylphenylalanine | Optimization of medium reduced byproduct formation. | nih.gov |
Polycondensation and Polymerization Techniques for N-Methylated Polypeptides
The synthesis of N-methylated polypeptides, such as poly(N-methyl L-alaninate), presents unique challenges and opportunities in polymer chemistry. The presence of the N-methyl group eliminates the hydrogen-bond donor capability of the amide bond, which significantly alters the polymer's secondary structure, solubility, and biological properties, such as resistance to enzymatic degradation. researchgate.net Advanced synthetic methodologies have been developed to control the polymerization of N-methylated amino acid monomers, leading to well-defined polymers. The two primary strategies are the ring-opening polymerization (ROP) of N-methyl-α-amino acid N-carboxyanhydrides and the polycondensation of activated urethane (B1682113) derivatives.
Synthesis of Poly(N-Methyl L-alaninate) and Related Poly(N-Methyl L-amino acids)
The creation of N-methylated polypeptides with controlled molecular weights and narrow dispersity is crucial for their application in advanced materials and biomedical fields. Researchers have primarily focused on two effective techniques: the ring-opening polymerization of cyclic monomers and the polycondensation of activated linear precursors.
Ring-Opening Polymerization (ROP) of N-Methyl-α-Amino Acid N-Carboxyanhydrides (N-Me-NCAs)
The ROP of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely used method for synthesizing high-molecular-weight polypeptides. nih.govacs.org For N-methylated versions, this involves the polymerization of N-methyl-α-amino acid N-carboxyanhydrides (N-Me-NCAs). A recent advancement reports an efficient and moisture-tolerant, primary amine-initiated ROP of enantiomerically pure N-Me-NCAs. acs.org This method is catalyzed by acetic acid, which allows for the synthesis of well-defined, stereoregular, and structurally diverse N-methyl polypeptides. acs.org The concentration of the acid, the polarity of the solvent, and the inherent stiffness of the polymer chain are critical parameters that influence the polymerization rate. acs.org The N-Me-NCA monomers themselves are typically synthesized using methods like the Fuchs–Farthing technique, which involves the reaction of the N-methylated amino acid with phosgene (B1210022) or its derivatives. nih.gov
Polycondensation of Activated Urethane Derivatives
An alternative, phosgene-free route to poly(N-methyl L-alanine) involves the polycondensation of an activated urethane derivative of N-methyl L-alanine. researchgate.net This convenient method utilizes an N-phenoxycarbonyl derivative of the N-methylated amino acid. The polymerization is initiated by an amine, such as n-butylamine, and proceeds upon heating to around 60°C in a solvent like N,N-dimethylacetamide (DMAc). researchgate.netrsc.org The reaction yields the corresponding poly(N-methyl L-alanine) along with the elimination of phenol (B47542) and carbon dioxide. researchgate.netrsc.org This approach offers good control over the polymer's molecular weight and terminal structure, which can be confirmed through size exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. researchgate.net
Table 1: Comparison of Synthetic Methods for N-Methylated Polypeptides
| Feature | Ring-Opening Polymerization (ROP) | Polycondensation of Urethane Derivatives |
|---|---|---|
| Monomer | N-Methyl-α-Amino Acid N-Carboxyanhydride (N-Me-NCA) | N-Phenoxycarbonyl derivative of N-methyl L-alanine |
| Typical Initiator/Catalyst | Primary amines (e.g., n-butylamine); Acetic acid (catalyst) acs.org | Primary amines (e.g., n-butylamine) researchgate.net |
| Reaction Conditions | Varies with solvent and catalyst; can be performed at room temperature. acs.org | Heating at ~60°C in DMAc. researchgate.netrsc.org |
| Byproducts | Carbon Dioxide (CO₂) | Phenol and Carbon Dioxide (CO₂) researchgate.net |
| Key Advantages | Produces well-defined, high molecular weight, stereoregular polymers. acs.org | Phosgene-free synthesis of the monomer; good control of molecular weight. researchgate.net |
Mechanistic Studies of Polymerization Processes
Understanding the reaction mechanisms is fundamental to optimizing polymerization conditions and controlling the final polymer architecture. Studies have provided significant insights into the kinetics, influential factors, and potential side reactions for both ROP and polycondensation methods.
Mechanism of Ring-Opening Polymerization (ROP)
The amine-initiated ROP of NCAs can proceed through different pathways, with the "normal amine mechanism" (NAM) being most common for achieving controlled polymerization. nih.govfrontiersin.org In this mechanism, the initiating amine performs a nucleophilic attack on the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamate, which then decarboxylates to regenerate a terminal amine group for subsequent monomer addition.
Research into the ROP of α-substituted and N-methylated NCAs (αNNCAs) has revealed that the process is heavily influenced by steric factors. rsc.org The steric bulk of both the initiator (e.g., neopentyl amine vs. n-butyl amine) and the monomer's side chain significantly affects the polymerization outcome. rsc.org In contrast, electronic effects appear to play a minor role. rsc.org These experimental findings are supported by computational studies using coupled cluster calculations. rsc.org Furthermore, the use of an organic acid catalyst, such as acetic acid, is proposed to activate the N-Me-NCA monomer through hydrogen bonding, which promotes the ring-opening and the subsequent release of carbon dioxide. acs.org
Mechanism of Polycondensation
The polycondensation of activated urethane derivatives, such as N-phenoxycarbonyl N-methyl L-alanine, offers a different mechanistic pathway. It has been proposed that this reaction proceeds through the in situ formation of the corresponding N-methylated NCA as a key intermediate. nih.govresearchgate.net The N-phenoxycarbonyl derivative, upon heating in the presence of an amine initiator, rearranges to form the more reactive NCA monomer, which then rapidly polymerizes.
A notable aspect of this mechanism is the potential for side reactions. The formation of cyclic dimers, specifically 2,5-diketopiperazines (DKPs), has been identified as a competing process. researchgate.net This is thought to occur via an intramolecular "backbiting" mechanism, where the terminal amine of a growing dimer attacks its own ester linkage, leading to cyclization and termination of that chain. researchgate.netrsc.org The presence of these cyclic byproducts has been confirmed by techniques such as ¹H NMR spectroscopy and MALDI-TOF mass spectrometry. researchgate.net
Table 2: Mechanistic Aspects of Polymerization for N-Methylated Polypeptides
| Aspect | Ring-Opening Polymerization (ROP) | Polycondensation of Urethane Derivatives |
|---|---|---|
| Proposed Mechanism | Normal Amine Mechanism (NAM); nucleophilic attack by initiator on NCA ring. nih.govfrontiersin.org | In-situ formation of an N-methylated NCA intermediate. nih.govresearchgate.net |
| Key Influencing Factors | Steric hindrance of initiator and monomer; solvent polarity. rsc.org | Temperature; initiator concentration. researchgate.net |
| Role of Catalyst | Acetic acid activates the monomer via hydrogen bonding. acs.org | Generally amine-initiated without an external catalyst. |
| Identified Side Reactions | Chain termination by impurities. nih.gov | Formation of 2,5-diketopiperazine (DKP) via backbiting. researchgate.net |
| Analytical Corroboration | HFIP-GPC, MALDI-ToF MS, and computational (Coupled Cluster) studies. rsc.org | ¹H NMR, SEC, and MALDI-TOF MS. researchgate.net |
Mechanistic Investigations of Methyl L Alaninate Reactivity and Transformations
Detailed Reaction Pathways of Methyl L-Alaninate
The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic amino group and the electrophilic ester carbonyl group. These sites allow for a diverse range of chemical transformations.
Transamination Reactions and their Biological Implications
Transamination is a pivotal chemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid and a new keto acid. This process is fundamental in biological systems for amino acid metabolism. wikipedia.org While this compound is a synthetic derivative, the reactivity of its core L-alanine structure provides insight into these mechanisms.
The key catalyst in most biological transamination reactions is the enzyme aminotransferase (also known as transaminase), which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov The mechanism proceeds through the formation of a Schiff base (external aldimine) between the amino group of this compound and the aldehyde group of PLP. researchgate.net This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the keto acid (pyruvate methyl ester) and pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to a different keto acid to regenerate PLP and form a new amino acid. nih.govresearchgate.net
In a biological context, the transamination of L-alanine is a key part of the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver. wikipedia.org In muscle tissue, amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form alanine (B10760859). wikipedia.org The alanine is then transported to the liver, where it undergoes transamination back to pyruvate, which is used for gluconeogenesis. wikipedia.org While this compound itself is not a direct participant in this cycle, its analogous reactivity highlights the chemical principles that underpin these vital metabolic pathways. The use of transaminases in biocatalysis for the synthesis of chiral amines from ketones demonstrates the industrial relevance of this reaction. nih.gov
| Step | Description | Key Intermediates |
| 1 | Formation of Schiff Base | External aldimine with PLP |
| 2 | Tautomerization | Quinonoid intermediate, Ketimine |
| 3 | Hydrolysis | Pyruvate methyl ester, Pyridoxamine-5'-Phosphate (PMP) |
| 4 | Amino Group Transfer | PMP reacts with a new keto acid |
Decarboxylation Mechanisms and Amine Formation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO2). For α-amino acids like alanine, this reaction typically requires a catalyst to overcome a high activation energy. stackexchange.com The decarboxylation of the L-alanine backbone within this compound would lead to the formation of ethylamine, assuming the ester group is hydrolyzed first or the reaction is conducted under conditions that also cleave the ester.
In biological systems, enzymes known as decarboxylases, which also often use pyridoxal phosphate (B84403) (PLP) as a cofactor, facilitate this process. nih.gov The mechanism involves the formation of a Schiff base between the amino acid and PLP. The electron-withdrawing pyridinium (B92312) ring of PLP acts as an electron sink, stabilizing the negative charge that develops on the α-carbon as the C-C bond to the carboxyl group breaks. nih.govlibretexts.org This leads to the formation of a quinonoid intermediate and the release of CO2. nih.gov Protonation of the intermediate followed by hydrolysis releases the resulting amine.
Non-enzymatic decarboxylation of α-amino acids can be achieved by heating in the presence of an aldehyde catalyst. stackexchange.com The reaction proceeds through a similar mechanism involving a Schiff base intermediate, which facilitates the cleavage of the Cα-COO bond. stackexchange.commasterorganicchemistry.com The thermodynamic favorability of the reaction is driven by the increase in entropy from forming two molecules from one, especially since one product is gaseous CO2. libretexts.org
N-Methylation Reactions and Product Specificity
N-methylation involves the addition of a methyl group to the nitrogen atom of the primary amine, converting it into a secondary amine (N-methyl-L-alaninate). This modification is significant in peptide chemistry as it can enhance proteolytic stability and alter the conformational properties of peptides. nih.gov
A common synthetic route involves reductive amination, where this compound reacts with formaldehyde (B43269) to form an intermediate imine (or iminium ion), which is then reduced in situ. However, a significant challenge with this and other methylation methods is product specificity, particularly the potential for over-methylation to form the tertiary amine, di-N-methyl-L-alaninate. nih.gov
One-step fermentative processes using engineered microorganisms have been developed to produce N-methyl-L-alanine with high specificity. nih.gov For instance, a whole-cell biocatalyst derived from Corynebacterium glutamicum expressing an N-methyl-L-amino acid dehydrogenase gene can convert glucose and methylamine (B109427) directly to N-methyl-L-alanine, with no di-N-methylated by-products observed. nih.gov Chemical methods, such as using methyl iodide, often require careful control of stoichiometry and reaction conditions to minimize the formation of the dimethylated product and the quaternary ammonium (B1175870) salt.
| Methylating Agent | Catalyst/Conditions | Primary Product | Potential By-product |
| Formaldehyde (HCHO) | Reducing agent (e.g., Zn, NaBH3CN) | N-methyl-L-alaninate | Di-N-methyl-L-alaninate |
| Methyl Iodide (CH3I) | Base (e.g., K2CO3) | N-methyl-L-alaninate | Di-N-methyl-L-alaninate, Quaternary salt |
| P. putida N-methyl-l-amino acid dehydrogenase | Whole-cell biocatalyst (C. glutamicum) | N-methyl-L-alanine | L-alanine, Pyruvate |
Oxidation and Reduction Pathways of this compound Scaffolds
The this compound scaffold can undergo both oxidation and reduction at its functional groups, leading to a variety of useful derivatives.
Oxidation: The L-alanine core can be subjected to oxidation. For instance, the Osmium(VIII)-catalyzed oxidation of L-alanine with sodium periodate (B1199274) in an alkaline medium results in the formation of the corresponding carboxylic acid (pyruvic acid from the keto-intermediate), an ammonium ion, and carbon dioxide. In biological systems, the oxidative deamination of alanine, catalyzed by enzymes like alanine dehydrogenase, converts alanine back to pyruvate and ammonia, representing the reverse of reductive amination. wikipedia.orgnih.gov
Reduction: The ester functional group of this compound is readily susceptible to reduction. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), can reduce the ester to a primary alcohol. This reaction converts this compound into L-alaninol, a valuable chiral building block used in the synthesis of chiral auxiliaries and ligands. This transformation is a classic example of functional group interconversion. imperial.ac.uk
Substitution Reactions and Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.uk this compound is an excellent substrate for several such reactions at both the amine and ester centers.
The primary amine can undergo nucleophilic attack on various electrophiles. Beyond the N-methylation described earlier, it can react with acyl chlorides or anhydrides to form amides, a reaction central to peptide bond formation.
The ester group is a versatile handle for substitution via nucleophilic acyl substitution.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the methyl ester back to the carboxylic acid, L-alanine.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
Aminolysis: The reaction of this compound with an amine (or ammonia) can convert the ester into an amide. This reaction is typically slower than hydrolysis and may require heating.
A powerful strategy involves combining reduction and substitution. The ester can be reduced to L-alaninol, and the resulting primary hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. ub.eduvanderbilt.edu This sulfonate ester is then an excellent substrate for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., halides, azides, cyanides), thereby achieving a broad range of functional group interconversions at the carbon adjacent to the amine. vanderbilt.edu
| Starting Group | Reagent(s) | Resulting Group | Reaction Type |
| Ester (-COOCH3) | LiAlH4 | Primary Alcohol (-CH2OH) | Reduction |
| Ester (-COOCH3) | R-NH2 | Amide (-CONHR) | Aminolysis (Nucleophilic Acyl Substitution) |
| Ester (-COOCH3) | H2O / H+ or OH- | Carboxylic Acid (-COOH) | Hydrolysis |
| Primary Amine (-NH2) | R-COCl | Amide (-NHCOR) | N-Acylation |
| Primary Alcohol (-CH2OH) | TsCl, pyridine | Tosylate (-CH2OTs) | Sulfonylation |
| Tosylate (-CH2OTs) | NaX (X= Cl, Br, I) | Alkyl Halide (-CH2X) | Nucleophilic Substitution (SN2) |
Applications of Methyl L Alaninate and Its N Methylated Derivatives in Advanced Organic Synthesis
Enantioselective Catalysis and Chiral Auxiliary Development
The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis. These molecules temporarily attach to a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Derivatives of L-alanine, including its methyl ester, serve as valuable and accessible chiral building blocks for this purpose.
Methyl L-Alaninate and its Derivatives as Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered asymmetric by employing a chiral dienophile. While natural α-amino acids have been widely used in many asymmetric reactions, their application as chiral auxiliaries in Diels-Alder reactions has been a subject of specific investigation.
In a relevant study, a derivative of L-phenylalanine methyl ester, N-acryloyl-L-phenylalanine methyl ester, was used as a chiral dienophile in a reaction with cyclopentadiene. The diastereofacial selectivity of this reaction was found to be highly dependent on the Lewis acid used to promote the cycloaddition. When aluminum chloride (AlCl₃) was used as the catalyst, a moderate excess of the (1R, 2R)-cycloadduct was achieved. However, when titanium-based catalysts like titanium tetrachloride (TiCl₄) were employed, the reaction showed no significant diastereofacial selectivity. This highlights the crucial role of the Lewis acid in organizing the transition state to favor the formation of one diastereomer over the other.
Table 1: Effect of Lewis Acid on Diastereoselectivity in the Diels-Alder Reaction of N-Acryloyl-L-phenylalanine methyl ester with Cyclopentadiene
| Lewis Acid Catalyst | Endo/Exo Selectivity | Diastereomeric Excess (d.e.) |
|---|---|---|
| AlCl₃ | High Endo | Moderate |
| TiCl₄ | High Endo | Not significant |
Diastereofacial Selectivity Control in Reactions Involving this compound Derivatives
Achieving high diastereofacial selectivity is critical in asymmetric synthesis. This is effectively demonstrated in the alkylation of chiral, acyclic dianions derived from L-alanine. To create a system with high stereocontrol, researchers have synthesized hindered esters of N-benzoylalanine with various chiral alcohols, such as (-)-8-phenylmenthol (B56881). nih.govnih.gov
Sequential treatment of the N-benzoyl-L-alanine-(-)-8-phenylmenthyl ester with lithium diisopropylamide (LDA) and n-butyllithium generates a chiral dianion. nih.govresearchgate.net This dianion exhibits a significant bias for alkylation from the si face. nih.govresearchgate.net The observed selectivity is attributed to a proposed chain-extended, internal chelate model for the reactive conformation of the dianion, where the lithium cation coordinates with both the enolate and the amide oxygen, effectively blocking one face of the enolate from the incoming electrophile. nih.govnih.gov This chelation forces the alkylating agent to approach from the less hindered face, resulting in a high degree of diastereofacial control. nih.gov
Enantiomerically Enriched Alpha-Methyl Amino Acid Synthesis from Chiral Alanine (B10760859) Equivalents
The development of chiral alanine equivalents provides a direct route to synthesizing enantiomerically enriched α-methyl amino acids, which are valuable building blocks for peptides and pharmaceuticals. nih.gov The alkylation of the chiral dianion derived from N-benzoyl-L-alanine and (-)-8-phenylmenthol serves as a prime example of this strategy. nih.govnih.gov
This method consistently yields diastereomeric ratios in the range of 89:11 to 94:6 for reactions with a variety of alkyl halides. nih.govresearchgate.net While this provides good enantiomeric enrichment (78–88% ee) directly, a single recrystallization step can often isolate a single, pure diastereomer. nih.gov This powerful technique has been used in the formal synthesis of the antihypertensive drug (S)-α-methyl-DOPA. nih.govresearchgate.net After the alkylation step, the chiral auxiliary can be recovered, and complete deprotection affords the desired enantiomerically enriched (S)-α-methyl amino acids. nih.gov
Table 2: Diastereoselective Alkylation of an L-Alanine-Derived Dianion
| Alkylating Agent (Alkyl Halide) | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Benzyl bromide | 81% | 93:7 |
| Methyl iodide | 78% | 89:11 |
| Ethyl iodide | 75% | 91:9 |
| 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide | 72% | 94:6 |
Data sourced from studies on N-benzoyl-L-alanine-(-)-8-phenylmenthyl ester derivatives. nih.govresearchgate.net
Asymmetric Synthesis of Complex Chiral Molecules
Beyond serving as detachable auxiliaries, L-alanine and its derivatives are key substrates in biocatalytic processes and advanced resolution techniques that produce complex chiral molecules with high optical purity.
Enzyme-Catalyzed Asymmetric Reduction of Ketones Utilizing L-Alanine as an Amine Donor
The synthesis of chiral amines from prochiral ketones is a significant transformation, and ω-transaminase (ω-TA) enzymes are highly effective catalysts for this purpose. nih.govnih.gov In these biocatalytic systems, L-alanine is often the preferred amine donor. nih.govelsevierpure.com The reaction mechanism involves the transfer of the amino group from L-alanine to the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which then transfers it to the ketone substrate. mdpi.com
A major challenge in this process is that the thermodynamic equilibrium often strongly favors the reverse reaction, and the reaction is frequently inhibited by its products, particularly the pyruvate (B1213749) formed from L-alanine. nih.govelsevierpure.com To overcome this limitation and drive the reaction toward the desired chiral amine, the pyruvate co-product must be removed. nih.gov This can be achieved by coupling the reaction with another enzyme, such as lactate (B86563) dehydrogenase (LDH), which converts pyruvate to lactate. nih.govelsevierpure.com Using whole cells that can internally process the pyruvate is also a highly effective strategy. nih.gov In a study using ω-transaminase from Vibrio fluvialis, this approach yielded excellent results for the asymmetric synthesis of (S)-amines with enantiomeric excesses consistently above 99%. nih.govelsevierpure.com
Table 3: Whole-Cell Asymmetric Reduction of Ketones using L-Alanine as Amine Donor
| Ketone Substrate | Concentration | Reaction Yield (after 24h) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone | 30 mM | 92.1% | >99% (S) |
| Benzylacetone | 25 mM | 90.2% | >99% (S) |
Data from a system utilizing ω-transaminase from Vibrio fluvialis. nih.govelsevierpure.com
Crystallization-Induced Asymmetric Transformation for Amino Acid Resolution
Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single enantiomer from a racemic mixture in yields greater than the theoretical 50% maximum of classical resolution. researchgate.net This process combines the selective crystallization of one stereoisomer with the simultaneous in-solution racemization (or epimerization) of the unwanted stereoisomer, constantly replenishing the supply of the desired one. researchgate.netacs.org
This method has been a focus for the industrial production of optically active amino acids since the 1950s. researchgate.net The principle relies on creating conditions where a racemic compound in solution is in equilibrium, while only one enantiomer preferentially crystallizes out. As that enantiomer is removed from the solution by crystallization, the equilibrium shifts to produce more of it from the unwanted enantiomer. acs.orgresearchgate.net This dynamic process can, in principle, convert an entire racemic batch into a single, enantiomerically pure solid product. acs.org For example, racemic D,L-asparagine has been shown to induce the spontaneous asymmetric resolution of other amino acids like D,L-phenylalanine when recrystallized from a shared solution. nih.gov
Development of Novel Building Blocks for Medicinal Chemistry
This compound and its N-methylated analogues have emerged as pivotal building blocks in the field of medicinal chemistry. Their inherent chirality and bifunctional nature—possessing both an amino group and a carboxyl group—make them versatile synthons for constructing complex, biologically active molecules. The ester and N-methyl functionalities provide unique steric and electronic properties that can significantly influence the pharmacological profile of the final compounds, enhancing attributes such as stability, bioavailability, and target-binding affinity. chemimpex.com These characteristics have made them indispensable in the rational design of new therapeutic agents.
The structural framework of this compound is a valuable scaffold for the development of molecules that can modulate the activity of enzymes or combat microbial growth.
Enzyme Inhibitors
Amino acids and their derivatives are fundamental components in the design of enzyme inhibitors, often mimicking the natural substrates to block the active site of an enzyme. nih.govresearchgate.net this compound hydrochloride has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in metabolic disorders. biosynth.com
The incorporation of N-methylated alanine derivatives is a key strategy in modern peptide synthesis to create more robust peptide-based therapeutics. chemimpex.com N-methylation enhances proteolytic stability and can induce specific conformations that favor binding to enzyme targets. For instance, N-methyl-L-alanine has been used to replace proline in analogues of oxytocin (B344502) and vasopressin, demonstrating how this modification can significantly alter biological activity. ebi.ac.uk Furthermore, simple amino acid esters, including this compound, have been utilized as building blocks in the synthesis of potent inhibitors for other enzyme classes, such as carbonic anhydrases, which are targets for anti-glaucoma and anticancer drugs. nih.govresearchgate.netcaymanchem.com The synthesis of anticancer agents from L-alanine methyl ester highlights its utility in creating molecules that can interfere with pathological enzymatic pathways. caymanchem.comcaymanchem.com
Table 1: Examples of Enzyme Inhibition by Alanine Derivatives
| Derivative/Compound Class | Target Enzyme | Therapeutic Area | Reference |
|---|---|---|---|
| This compound HCl | Dipeptidyl peptidase-IV (DPP-IV) | Metabolic Disorders | biosynth.com |
| N-Methyl-L-alanine Analogues | Various (in peptides) | Multiple (e.g., Hormonal Regulation) | ebi.ac.uk |
| L-Alanine Methyl Ester Derivatives | Carbonic Anhydrases | Glaucoma, Cancer | nih.govresearchgate.net |
| L-Alanine Methyl Ester Derivatives | Various (unspecified) | Cancer, HIV | caymanchem.comcaymanchem.com |
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. L-alanine methyl ester hydrochloride has demonstrated antimicrobial activity against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com Studies on various alanine analogues have further confirmed their potential as antimicrobial agents. Research on food-derived peptides and their alanine-substituted analogues showed that specific sequences could inhibit the growth of Escherichia coli, Staphylococcus aureus, Micrococcus luteus, and the yeast Candida albicans. nih.gov
The mechanism of action for some of these compounds involves altering the bacterial cell surface. For example, the modification of outer membrane components with D-alanine has been shown to confer resistance to antimicrobial peptides in Bordetella pertussis by reducing the electronegativity of the cell surface, which suggests that alanine-like structures play a key role in the interaction between microbes and antimicrobial agents. nih.gov
Table 2: Antimicrobial Activity of Alanine-Containing Peptides
| Peptide/Derivative | Target Microorganism(s) | Reference |
|---|---|---|
| This compound HCl | Methicillin-resistant Staphylococcus aureus (MRSA) | biosynth.com |
| TTMPLW | E. coli, S. aureus, M. luteus, C. albicans | nih.gov |
| PGTAVFK | E. coli, S. aureus, M. luteus, C. albicans | nih.gov |
| EVSLNSGYY | E. coli, S. aureus, M. luteus | nih.gov |
Beyond their direct use in bioactive molecules, this compound and its derivatives are crucial intermediates in the multi-step synthesis of established pharmaceutical compounds. Their utility as chiral precursors allows for the stereospecific construction of complex drug molecules.
A significant application is in the synthesis of antiviral agents. L-alanine methyl ester has been used as a building block for creating aryl phosphate (B84403) derivatives of azidothymidine (AZT), which are designed for the intracellular delivery of bioactive nucleotides with anti-HIV activity. caymanchem.comcaymanchem.com
Furthermore, N-methyl-L-alanine is a well-documented precursor in the synthesis of ephedrine (B3423809) and pseudoephedrine. researchgate.netnih.gov The Akabori-Momotani reaction, which utilizes N-methylalanine and benzaldehyde, provides a synthetic route to these important bronchodilators and decongestants. nih.gov The versatility of these building blocks is also demonstrated in the synthesis of peptide hormones and their analogues. For example, N-methyl-L-alanine has been incorporated into position 7 of oxytocin and arginine-vasopressin to create analogues with modified pharmacological properties. ebi.ac.uk
Table 3: this compound Derivatives as Pharmaceutical Precursors
| Precursor | Synthetic Target | Therapeutic Class | Reference |
|---|---|---|---|
| L-Alanine Methyl Ester | Azidothymidine (AZT) Nucleotides | Antiviral (Anti-HIV) | caymanchem.comcaymanchem.com |
| N-Methyl-L-alanine | Ephedrine / Pseudoephedrine | Decongestant, Bronchodilator | researchgate.netnih.gov |
| N-Methyl-L-alanine | Oxytocin / Vasopressin Analogues | Peptide Hormone | ebi.ac.uk |
Computational and Spectroscopic Approaches for Elucidating the Structure and Dynamics of Methyl L Alaninate
Conformational Landscape Analysis
The conformational landscape of Methyl L-alaninate is defined by the relative orientations of its functional groups, which are determined by rotations around several single bonds. The resulting conformers are stabilized by a delicate balance of intramolecular forces.
To study the intrinsic properties of this compound, free from solvent or crystal packing effects, gas-phase experiments are essential. A powerful technique for this purpose combines laser ablation with microwave spectroscopy. researchgate.netnih.gov Solid this compound is vaporized using a laser, and the resulting plume of molecules is entrained in a supersonic jet of an inert gas, such as neon or argon. This expansion cools the molecules to just a few kelvins, effectively freezing them into their lowest energy conformations.
These isolated, cold molecules are then probed with microwave radiation. Each stable conformer possesses a unique set of rotational constants (A, B, C) determined by its specific mass distribution and geometry. nih.gov As a result, each conformer has a distinct rotational spectrum. By measuring the frequencies of these rotational transitions with high precision, researchers can identify the different conformers present in the supersonic jet and determine their precise three-dimensional structures. nih.govmdpi.com This method is exceptionally sensitive to subtle structural differences, making it ideal for distinguishing between the various shapes this compound can adopt. nih.gov
The stability of this compound's conformers is largely dictated by the formation of weak intramolecular hydrogen bonds. These interactions typically involve the amino group (NH2) acting as a hydrogen bond donor and the carbonyl oxygen of the ester group (C=O) acting as an acceptor. In analogous molecules like alanine (B10760859), an asymmetric bifurcated hydrogen bond between the amino group and the carbonyl oxygen has been observed. acs.org
Theoretical calculations predict that several conformers of this compound exist within a narrow energy range. The primary stabilizing interaction is an N–H···O=C hydrogen bond, which creates a five-membered ring-like structure. The specific geometry of this interaction, along with the orientation of the methyl groups, gives rise to distinct conformers.
The inherent chirality of this compound (due to the L-configuration at the α-carbon) also influences the conformational preferences. The stereochemistry dictates the relative spatial arrangement of the substituents, which in turn affects the stability and geometry of the hydrogen-bonded rings that can be formed. The analysis of the rotational spectra, supported by theoretical calculations, allows for the unambiguous assignment of these hydrogen-bonded structures. researchgate.net
Quantum Chemical Calculations and Density Functional Theory (DFT)
Computational chemistry is an indispensable tool for interpreting experimental spectroscopic data and providing a deeper understanding of the forces governing the structure of this compound.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the properties of molecules like this compound. researchgate.netresearchgate.net Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide accurate predictions of molecular geometries, relative energies, rotational constants, and electric dipole moment components. scielo.org.mxresearchgate.net
These theoretical predictions are crucial for guiding experimental searches for different conformers. By comparing the experimentally measured rotational constants with those calculated for various potential structures, a definitive identification of the observed conformers can be made. nih.gov Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density and the molecular electrostatic potential, which reveal the electrophilic and nucleophilic regions of the molecule. scielo.org.mx
Table 1: Representative Theoretical Data for Two Hypothetical Conformers of this compound (Note: This table is illustrative, based on typical results for similar amino acid esters.)
| Property | Conformer I (H-bonded) | Conformer II (Extended) |
| Relative Energy (kJ/mol) | 0 | 5.8 |
| Rotational Constant A (MHz) | 3500 | 4200 |
| Rotational Constant B (MHz) | 1800 | 1600 |
| Rotational Constant C (MHz) | 1400 | 1300 |
| Dipole Moment µa (D) | 1.2 | 2.5 |
| Dipole Moment µb (D) | 0.5 | 0.8 |
| Dipole Moment µc (D) | 0.1 | 0.3 |
DFT and other computational methods are also employed to model the non-covalent interactions that determine the structure of this compound. Intramolecularly, these models quantify the strength and geometry of the N–H···O=C hydrogen bond that stabilizes the most abundant conformers. nih.gov By analyzing the potential energy surface, computational chemists can map the pathways for interconversion between different conformers.
Intermolecular interactions are critical for understanding the behavior of this compound in condensed phases. In the solid state, molecules of this compound hydrochloride monohydrate are known to form two-dimensional networks through hydrogen bonds involving the ammonium (B1175870) group, chloride anions, and water molecules. nih.gov Computational models can simulate these interactions, predicting crystal packing arrangements and the energetics of hydrogen bond formation between molecules. nih.gov These models help explain how the molecule self-assembles in solution and in crystals.
Advanced Spectroscopic Characterization Beyond Basic Identification
While microwave spectroscopy is excellent for identifying conformers, it offers further layers of detail. The high resolution of these experiments often allows for the resolution of hyperfine structure in the rotational transitions. This structure arises from the interaction of the nuclear quadrupole moment of the ¹⁴N nucleus with the molecule's electric field gradient. acs.org The resulting nuclear quadrupole coupling constants are extremely sensitive to the electronic environment of the nitrogen atom and provide a rigorous benchmark for quantum chemical calculations, confirming conformer assignments with a high degree of certainty. researchgate.netmdpi.com
Other advanced spectroscopic techniques could also be applied to provide a more complete picture of this compound's dynamics. For instance, far-infrared spectroscopy can directly probe the low-frequency vibrations associated with large-amplitude motions, such as the internal rotation of the methyl groups or the torsional motions of the molecular backbone. nih.gov This provides direct insight into the flexibility of the molecule and the energy barriers separating different conformations.
Vibrational Spectroscopy (IR, Raman, VCD) for Conformational Assignment
Vibrational spectroscopy, encompassing infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provides a powerful toolkit for probing the conformational isomers of this compound. These techniques are sensitive to the molecule's three-dimensional structure, and when coupled with computational modeling, they allow for the detailed assignment of conformers present in different phases.
Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in predicting the vibrational frequencies and intensities for different stable conformers of a molecule. nih.gov For molecules like alanine and its derivatives, multiple conformers can exist due to the rotation around single bonds. rsc.orgrsc.org The comparison between experimental and calculated spectra allows for the identification of the specific conformers present under the experimental conditions. nih.govnih.gov
VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to molecular chirality and conformation. researchgate.net The sign and intensity of VCD bands are highly dependent on the spatial arrangement of atoms, making it an excellent tool for distinguishing between different conformers of chiral molecules like this compound. nih.govresearchgate.net Studies on similar molecules, such as L-alanyl-L-alanine, have demonstrated the utility of VCD in conjunction with isotopic labeling to elucidate local conformational details. acs.orgnih.gov
Raman spectroscopy, which probes molecular vibrations through inelastic light scattering, provides complementary information to IR spectroscopy. cas.cznih.gov The combination of IR and Raman data, along with VCD, offers a comprehensive picture of the vibrational modes and, by extension, the conformational populations of this compound. nih.govresearchgate.net For instance, studies on L-alanine have utilized Raman spectroscopy to distinguish between different conformers in the gas phase and to understand the effects of intermolecular interactions in the crystalline state. rsc.orgcas.cz
Table 1: Representative Vibrational Frequencies for Alanine Conformers
| Vibrational Mode | Conformer I (cm⁻¹) | Conformer II (cm⁻¹) | Conformer III (cm⁻¹) |
| OH Stretch | 3564 | 3516 | 3506 |
| NH₂ Sym. Stretch | 3492 | 3477 | 3468 |
| CH₃ Asym. Stretch | 3124 | 3127 | 3127 |
| C=O Stretch | 1803 | 1832 | 1829 |
| NH₂ Scissor | 1670 | 1655 | 1657 |
| CH Bend | 1416 | 1411 | 1411 |
| C-N Stretch | 1084 | 1057 | 1074 |
| Torsion Modes | < 500 | < 500 | < 500 |
This table presents a generalized view of vibrational frequencies for different conformers of alanine, based on computational data for the parent amino acid. The exact frequencies for this compound would differ but follow similar patterns of variation between conformers. Data adapted from computational studies on alanine. rsc.org
Nuclear Magnetic Resonance (NMR) Studies for Solution Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure and dynamics of molecules in solution. For this compound, NMR provides insights into its average conformation, the dynamics of its flexible parts, and its interactions with the solvent environment. nih.gov
¹H and ¹³C NMR spectroscopy are routinely used to characterize the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts of the protons and carbons in this compound are sensitive to the molecule's conformation and the surrounding solvent. nih.govchemicalbook.comspectrabase.com For example, the chemical shifts of the α-proton and the methyl protons can provide information about the torsional angles of the molecule's backbone. researchgate.netnih.gov
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between protons, which helps in defining the three-dimensional structure of the molecule in solution. nih.gov Furthermore, NMR relaxation measurements can probe the dynamics of different parts of the molecule over a wide range of timescales, from picoseconds to seconds. nih.govnih.gov This is particularly useful for understanding the flexibility of the ester group and the amino group in this compound.
Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can significantly enhance the resolution and information content of NMR spectra, especially for larger molecules or complex mixtures. mpg.denih.govresearchgate.net While this compound is a small molecule, techniques developed for larger systems, such as those involving alanine methyl group labeling, highlight the power of NMR in structural and dynamic studies. nih.govnih.govresearchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.2 | ~49.5 |
| CH₃ (alanine) | ~1.6 | ~16.0 |
| OCH₃ | ~3.8 | ~53.5 |
| C=O | - | ~170.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on typical values found for amino acid esters. nih.govchemicalbook.comspectrabase.com
X-ray and XFEL Crystallographic Analyses for Solid-State Structures
For this compound, which is often handled as its hydrochloride salt for better crystallinity, X-ray diffraction analysis would reveal the preferred conformation adopted in the crystal lattice. caymanchem.com This includes the bond lengths, bond angles, and torsional angles that define the molecular geometry. The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. uci.eduresearchgate.netresearchgate.net
While a specific crystal structure for this compound was not found in the search results, data for similar molecules like L-alanine and its derivatives are available and provide a basis for what to expect. researchgate.netresearchgate.net The crystal structure of L-alanine, for example, is well-characterized and shows a zwitterionic form with a network of hydrogen bonds. researchgate.netresearchgate.net
X-ray Free-Electron Lasers (XFELs) represent a cutting-edge development in structural biology and materials science. xfel-hub.esnih.gov XFELs produce extremely intense and short X-ray pulses, allowing for the determination of structures from micro- or nanocrystals, and can even be used to study the dynamics of molecules on a femtosecond timescale. xfel-hub.esnih.govmdpi.com While typically applied to large biomolecules, the principles of serial femtosecond crystallography (SFX) with XFELs could potentially be used to study the solid-state dynamics of small molecules like this compound, offering a glimpse into its conformational landscape under different conditions. xfel-hub.esnih.gov
Table 3: Crystallographic Data for a Representative Amino Acid Crystal (L-alanine)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.032 |
| b (Å) | 12.343 |
| c (Å) | 5.784 |
| Z | 4 |
This table provides representative crystallographic data for L-alanine as an example. The specific parameters for this compound hydrochloride may differ. Data adapted from studies on L-alanine. researchgate.netresearchgate.net
Advanced Analytical Strategies for the Characterization and Detection of Methyl L Alaninate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the separation and quantification of methyl L-alaninate and its metabolites. ethernet.edu.et These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. bnmv.ac.in The choice of chromatographic method is dictated by the physicochemical properties of the analytes and the complexity of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the analysis of this compound. youtube.com This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. princeton.edu LC-MS/MS allows for the direct analysis of amino acids and their derivatives, like this compound, often without the need for derivatization, which can streamline sample preparation and reduce analysis time. youtube.com
The high sensitivity of LC-MS/MS makes it particularly suitable for quantifying trace amounts of this compound and its metabolites in complex biological samples. youtube.comnih.gov The use of a triple quadrupole mass spectrometer enables selected reaction monitoring (SRM), a highly specific detection mode that enhances the signal-to-noise ratio and provides excellent quantitative accuracy. youtube.comprinceton.edu Furthermore, the fast scanning and polarity switching capabilities of modern LC-MS/MS systems allow for the simultaneous detection of a wide range of metabolites in a single chromatographic run. youtube.com
Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)
Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique, however, for highly polar compounds like amino acids and their esters, achieving adequate retention can be challenging. sielc.commdpi.com In RPLC, a nonpolar stationary phase is used with a polar mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative for the separation of polar and hydrophilic compounds like this compound. sigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. chromatographyonline.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. sigmaaldrich.com The elution of analytes is then achieved by increasing the water content in the mobile phase. nih.gov
The use of HILIC offers several advantages, including enhanced retention of polar compounds that are poorly retained in RPLC. chromatographyonline.com Moreover, the high organic content of the mobile phase in HILIC can lead to increased sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS) due to more efficient solvent desolvation and analyte ionization. sigmaaldrich.com The complementary nature of HILIC and RPLC makes them valuable tools for comprehensive metabolic analysis. chromatographyonline.com
Table 1: Comparison of RPLC and HILIC for this compound Analysis
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., silica, amide) chromatographyonline.com |
| Mobile Phase | Polar (e.g., water/methanol (B129727) or water/acetonitrile) | High organic solvent content (e.g., acetonitrile/water) chromatographyonline.com |
| Retention Mechanism | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase sigmaaldrich.com |
| Analyte Suitability | Nonpolar to moderately polar compounds | Highly polar and hydrophilic compounds sigmaaldrich.com |
| Retention of this compound | Generally weak | Strong chromatographyonline.com |
Chiral Chromatographic Methods for Enantiomeric Analysis
Since many biological molecules are chiral, the separation of enantiomers is of paramount importance. wikipedia.org Chiral chromatography is a specialized technique used to separate stereoisomers. gcms.cz For the enantiomeric analysis of this compound, direct methods employing a chiral stationary phase (CSP) are often preferred as they avoid the need for derivatization. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven successful in resolving the enantiomers of underivatized amino acids and their esters. sigmaaldrich.com These CSPs are compatible with a range of mobile phases, including aqueous and organic solvents, making them suitable for separating polar and ionic chiral compounds. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector on the stationary phase and the enantiomers of the analyte. wikipedia.org The differing stabilities of these complexes lead to differential retention times and, consequently, separation of the enantiomers.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide invaluable information regarding the molecular structure and purity of this compound. slideshare.net These methods are based on the interaction of electromagnetic radiation with matter and can be used for both qualitative and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. pharmtech.comlibretexts.org It is widely used for the structural confirmation of synthesized compounds like this compound. orgsyn.org The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a unique fingerprint of the molecule. pharmtech.com
Beyond structural confirmation, NMR is an effective tool for real-time reaction monitoring. pharmtech.com By acquiring spectra at different time points during a synthesis, it is possible to track the consumption of reactants and the formation of products, providing kinetic information about the reaction. pharmtech.com This is particularly useful for optimizing reaction conditions to maximize the yield and purity of this compound. For instance, ¹H NMR can be used to monitor the conversion of L-alanine methyl ester hydrochloride to its corresponding N-methyl amide by observing the disappearance of the OCH₃ signal and the appearance of the NHCH₃ signal. orgsyn.org
Table 2: Representative ¹H NMR Data for an Alanine (B10760859) Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| CHCH₃ | 1.49 | d |
| NHCH₃ | 2.79 | s |
| CHCH₃ | 3.93 | q |
| Data derived from a study on L-alanine-N-methylamide hydrochloride. orgsyn.org |
Advanced Spectroscopic Techniques for Trace Analysis
For the detection of this compound at very low concentrations, advanced spectroscopic techniques offering high sensitivity are required. azolifesciences.com Techniques such as fluorescence spectroscopy and those coupled with mass spectrometry are particularly well-suited for trace analysis.
Laser-induced breakdown spectroscopy (LIBS) is an emerging technique for rapid elemental analysis that can be applied in various settings. azolifesciences.com While not directly providing molecular information, it can be useful for elemental composition analysis in related contexts. More relevant to molecular trace analysis are techniques like mid-infrared (MIR) spectroscopy, which can provide molecular information with high sensitivity and is applicable to bioanalytics. researchgate.net Surface Plasmon Resonance (SPR) based sensors also show great potential for the trace detection of small molecules in environmental and biological samples. mdpi.com
Quality Control and Validation Protocols in Analytical Research
In the analytical study of this compound and its metabolites, rigorous quality control (QC) and validation protocols are paramount to ensure the reliability, accuracy, and reproducibility of experimental data. The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose. europa.euresearchgate.net This involves a thorough evaluation of various performance characteristics, establishing a foundation for consistent and trustworthy results in both research and quality assurance settings. Key among these are the limits of detection and quantification, which define the sensitivity of the method, and the strategies to differentiate between closely related chemical structures, such as isomers and enantiomers.
Establishing Reliable Detection and Quantification Limits
The determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) is a critical component of method validation, defining the lower boundaries of a method's performance. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. nih.govnih.gov The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govnih.gov
Several methods are employed to determine these limits, each with its own statistical basis:
Visual Evaluation: This non-statistical approach involves analyzing samples with known concentrations of this compound and establishing the minimum level at which the analyte can be reliably detected. europa.eu
Signal-to-Noise Ratio: This common approach compares the signal from samples with low concentrations of the analyte to the background noise of blank samples. europa.eunih.gov A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is standard for the LOQ. nih.gov
Standard Deviation of the Response and the Slope: This statistical method utilizes the standard deviation of the response from multiple blank samples (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). europa.euresearchgate.net This approach is widely considered more robust and objective.
For this compound and its metabolites, which may be present at trace levels in complex biological or environmental matrices, establishing low and reliable LODs and LOQs is essential. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed due to their high sensitivity and selectivity. mdpi.comnih.gov Derivatization of the analyte is a common strategy to improve its chromatographic behavior and enhance the signal, thereby lowering detection limits. mdpi.com For instance, derivatization with reagents like ethyl chloroformate (ECF) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can increase volatility and ionization efficiency for GC-MS analysis. mdpi.com
The table below presents hypothetical yet representative detection and quantification limits for amino acid esters, illustrating how different analytical methods and derivatization strategies can influence sensitivity.
| Analytical Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| GC-MS | Ethyl Chloroformate (ECF) | 0.005 µg/L | 0.016 µg/L | Water |
| GC-MS/MS | MTBSTFA | 0.001 µg/g | 0.003 µg/g | Sediment |
| LC-MS/MS | AccQ•Tag™ (AQC) | ~0.5 pmol | ~1.5 pmol | Biological Fluid |
| HPLC-UV | None (Direct) | ~1 µM | ~3 µM | Standard Solution |
This table is generated for illustrative purposes based on typical performance characteristics found in analytical literature for similar compounds. nih.govmdpi.com
Validation of these limits requires analyzing a sufficient number of blank and low-concentration spiked samples to ensure statistical significance. europa.eumdpi.com The chosen method for determining LOD and LOQ should be clearly stated and justified in any research report. europa.eu
Addressing Isomeric and Enantiomeric Discrimination Challenges
A significant analytical challenge in the study of this compound is its structural similarity to other compounds. This includes constitutional isomers, which have the same molecular formula but different atomic connectivity, and enantiomers, which are non-superimposable mirror images. libretexts.org
Isomeric Discrimination: this compound (α-amino acid ester) must be distinguished from its isomers, such as β-N-methylamino-L-alanine (BMAA), a neurotoxin, and N-(2-aminoethyl)glycine (AEG). rsc.orgmdpi.com The presence of these isomers can lead to false-positive results if the analytical method lacks sufficient specificity. nih.gov High-resolution chromatographic techniques are essential for separating these isomers before detection. The choice of chromatographic column, mobile phase composition, and gradient elution profile in HPLC, or the temperature program in GC, are critical parameters that must be optimized to achieve baseline separation. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring unique fragmentation patterns (parent-to-daughter ion transitions) for each isomer, even if they co-elute chromatographically. mdpi.comresearchgate.net
Enantiomeric Discrimination: As a chiral molecule, this compound exists as two enantiomers: this compound and methyl D-alaninate. libretexts.org These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult. libretexts.org However, their biological activities can differ significantly. researchgate.net Therefore, methods capable of chiral discrimination are crucial.
Strategies for enantiomeric separation primarily involve creating a diastereomeric interaction with another chiral entity. This can be achieved through:
Chiral Stationary Phases (CSPs): This is the most common approach in both GC and HPLC. CSPs are chromatographic columns packed with a chiral material. For amino acid esters, crown ether-based CSPs (e.g., ChiroSil®) and macrocyclic antibiotic-based CSPs (e.g., CHIROBIOTIC T) have proven effective. chromatographyonline.comsigmaaldrich.com The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification.
Chiral Derivatizing Agents (CDAs): In this pre-column derivatization method, the enantiomeric mixture is reacted with a pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral column. researchgate.net A common CDA for amino acids and their esters is (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). mdpi.com
Chiral Mobile Phase Additives: In HPLC, a chiral selector can be added to the mobile phase. This selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, leading to differential partitioning with the stationary phase and enabling separation. nih.gov
The table below summarizes common approaches for the chiral discrimination of alanine esters.
| Technique | Method | Chiral Selector/Reagent Example | Principle of Separation |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Crown Ether (e.g., ChiroSil® SCA(-)) | Differential formation of inclusion complexes. chromatographyonline.com |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Macrocyclic Antibiotic (e.g., Teicoplanin) | Multiple chiral recognition mechanisms including hydrogen bonding and steric interactions. sigmaaldrich.com |
| Chiral GC | Chiral Stationary Phase (CSP) | Chirasil-Val | Formation of transient diastereomeric hydrogen-bonded complexes. nih.gov |
| GC-MS or HPLC-MS | Chiral Derivatizing Agent (CDA) | (S)-NIFE | Covalent bonding to form diastereomers separable on an achiral column. researchgate.net |
| Chiral HPLC | Chiral Mobile Phase Additive | Copper(II)-L-proline complex | Formation of transient diastereomeric metal complexes with different stabilities. nih.gov |
This table is generated based on established chiral separation principles and examples from the scientific literature.
Validation of these chiral methods must demonstrate not only the separation of the two enantiomers but also confirm the absence of racemization during sample preparation and analysis. orgsyn.org This is often achieved by analyzing an enantiopure standard and ensuring no detectable amount of the other enantiomer is present in the final chromatogram.
Future Research Directions and Emerging Paradigms for Methyl L Alaninate Studies
Integration of Computational Design with Synthetic Methodologies
The synergy between computational chemistry and practical synthesis is set to revolutionize the production and application of Methyl L-alaninate. Future research will increasingly move beyond traditional trial-and-error synthesis in favor of predictive, model-driven approaches.
Computational tools for de novo enzyme design and molecular docking allow for the theoretical construction and evaluation of catalysts before they are created in the lab. njit.eduacs.org These methods focus on designing an active-site geometry with protein functional groups oriented to stabilize a reaction's transition state. njit.edu This approach can be applied to develop highly specific biocatalysts for the esterification of L-alanine or for subsequent reactions involving this compound. By modeling factors like residue entropy, protein dynamics, and electric fields, researchers can design enzymes with enhanced catalytic rates, providing better starting points for further optimization through directed evolution. njit.eduresearchgate.net
These in silico methods will be integrated with established synthetic routes. For instance, common laboratory syntheses of this compound hydrochloride involve reagents like thionyl chloride or trimethylchlorosilane in methanol (B129727). acs.orgmdpi.com While effective, these methods can present challenges related to safety and waste. mdpi.com Computational models could be used to refine these processes by:
Predicting reaction outcomes under various conditions to optimize yield and minimize byproducts.
Screening alternative, greener catalysts and solvents.
Designing novel enzymes that can perform the esterification under mild, aqueous conditions, thereby circumventing the need for harsh chemical reagents.
This integration promises to accelerate the discovery of more efficient, sustainable, and selective synthetic pathways for this compound and its derivatives.
Exploration of Novel Biological Functions and Therapeutic Targets
While this compound is a well-known precursor in medicinal chemistry, its full biological potential remains largely untapped. Future research is expected to uncover novel functions and therapeutic applications by investigating the compound and its derivatives in diverse biological contexts.
Historically, this compound has served as a key building block in the synthesis of bioactive molecules, including azidothymidine (AZT) nucleotides with anti-HIV activity and various anticancer agents. rsc.org However, emerging studies on related alanine (B10760859) derivatives suggest new avenues for exploration:
Immunomodulation: Exogenous L-alanine has been shown to stimulate macrophage phagocytosis of multidrug-resistant bacteria by modulating TLR4 signaling. acs.org A critical future research question is whether this compound or other ester derivatives retain or enhance this immunomodulatory capacity, potentially leading to new therapies against infectious diseases.
Gene Therapeutics: L-alanine lauryl ester has been found to form strong complexes with DNA, indicating potential applications in DNA therapeutics. rsc.org This opens the possibility of designing this compound-based cationic lipids or polymers as non-viral vectors for gene delivery.
Metabolic Disease and Inflammation: The hydrochloride salt of this compound has been reported to inhibit the enzyme DPP-IV, which is linked to metabolic disorders, and to possess anti-inflammatory properties. biosynth.com Further investigation is needed to validate these findings and elucidate the mechanisms involved, which could position this compound derivatives as leads for treating conditions like diabetes or autoimmune diseases.
Host-Microbe Interactions: In Drosophila, the D-alanine esterification of bacterial teichoic acids is crucial for mediating host growth promotion. nih.gov This highlights the importance of amino acid ester modifications in biological signaling and suggests that L-alanine esters could be explored for their potential to modulate microbial communities and host responses in other organisms.
Development of Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are driving a fundamental shift in chemical manufacturing, moving away from hazardous reagents and wasteful processes. The synthesis of this compound is a prime target for such innovations, with a focus on biocatalysis and sustainable reaction media.
Conventional methods often rely on reagents like thionyl chloride or trimethylchlorosilane, which raise safety and environmental concerns and can involve tedious workup procedures. mdpi.com Future research is focused on developing cleaner, more efficient alternatives.
Key Green Approaches:
Enzymatic Synthesis: Biocatalysis using enzymes, particularly lipases, is a leading green strategy. Lipases can catalyze the esterification of amino acids under mild, often aqueous, conditions. acs.orgmdpi.com For example, lipases from Thermomyces lanuginosus and Candida antarctica have been successfully used for synthesizing amino acid esters. rsc.orgmdpi.com Research into using whole-cell biocatalysts, such as yeast engineered to express α-amino acid ester acyltransferase, provides a clean route for producing dipeptides from substrates like this compound, avoiding toxic reagents and pollutants. acs.org
Enzymatic Polymerization: Enzymes like papain can directly polymerize amino acid esters in aqueous buffers to create polypeptides like poly(L-alanine), offering a sustainable method for producing biomaterials. acs.org
Alternative Solvents and Catalysts: Ionic liquids are being explored as "green" solvents and catalysts for amino acid esterification, offering benefits like low vapor pressure, thermal stability, and recyclability. njit.eduresearchgate.net
Sustainable Feedstocks: At a more fundamental level, the production of the L-alanine starting material is also undergoing a green transformation. Metabolic engineering of microorganisms like Escherichia coli enables the production of L-alanine via fermentation of renewable biomass, providing a sustainable alternative to petroleum-based feedstocks. oup.com
These approaches collectively aim to create a manufacturing lifecycle for this compound that is safer, more energy-efficient, and environmentally benign.
Advanced Materials Science Applications of this compound-Derived Polymers and Supramolecular Structures
The inherent chirality and chemical functionality of this compound make it an exceptional monomer for creating advanced materials with programmed structures and properties. Future research will harness these features to build sophisticated polymers and self-assembling systems.
Chiral Polymers: this compound can be incorporated into polymer backbones to impart specific secondary structures. A notable example is its use in polyphenylacetylene (PPA-Ala). The chiral L-alanine methyl ester attachment induces a helical conformation in the polymer backbone, which is further amplified during self-assembly to form well-defined helical fibers. mdpi.com This demonstrates how chirality at the molecular level can be translated into macroscopic structural organization.
Hydrogels and Dendrons: Derivatives such as Methacryloyl-L-alanine methyl ester can be polymerized to form hydrogels, which have applications in medicine for tasks like the diagnosis and therapy of vascular tumors. acs.org Additionally, this compound is used to synthesize α-amino acid-based sector block dendrons, which are highly branched, tree-like macromolecules with potential uses in drug delivery and catalysis. nih.gov
Supramolecular Assemblies: Homologous series of L-alanine alkyl esters have been shown to self-assemble in aqueous solutions, forming structures like interdigitated bilayers and unilamellar liposomes. rsc.org These organized systems are sensitive to stimuli like pH, suggesting their use in creating base-labile drug delivery systems. rsc.org The ability to form such ordered structures is fundamental to developing new nanomaterials and functional surfaces.
The following table summarizes some of the emerging applications for this compound and its derivatives in various fields.
| Field | Application | Key Finding/Potential | Relevant Compounds |
| Therapeutics | Anti-HIV / Anticancer | Precursor for bioactive nucleotides and other agents. rsc.org | This compound |
| Immunomodulation | Potential to enhance macrophage phagocytosis of pathogens. acs.org | This compound | |
| Gene Therapy | Derivatives may form complexes with DNA for delivery. rsc.org | L-alanine alkyl esters | |
| Materials Science | Helical Polymers | Induces helical conformation in polyphenylacetylene chains. mdpi.com | PPA-Ala |
| Hydrogels | Forms polymers for potential use in vascular tumor therapy. acs.org | Methacryloyl-L-alanine methyl ester | |
| Supramolecular Structures | Self-assembles into bilayers and liposomes for delivery systems. rsc.org | L-alanine alkyl esters | |
| Green Chemistry | Biocatalysis | Substrate for lipase-catalyzed synthesis, avoiding harsh chemicals. mdpi.comacs.org | This compound |
This table is interactive and can be sorted by column.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most significant breakthroughs in this compound research will emerge from the convergence of chemistry, biology, and materials science. The molecule is no longer viewed in isolation but as a versatile node connecting these disciplines to create functional systems that address complex challenges in health and technology.
Chemistry-Biology Interface: This nexus focuses on translating synthetic capabilities into biological function. Chemists can synthesize novel derivatives of this compound, which are then evaluated by biologists for therapeutic efficacy against targets like cancer, viruses, or bacteria. rsc.orgacs.org This collaborative loop, integrating chemical synthesis with biological screening, is essential for modern drug discovery.
Chemistry-Materials Science Interface: This interface leverages precise chemical synthesis to build materials with predictable, emergent properties. The creation of helical polymers from a this compound-containing monomer is a perfect example, where the principles of organic chemistry (chirality, reactivity) are used to engineer the physical properties of a bulk material. mdpi.com
Biology-Materials Science Interface: Here, the goal is to create materials that can intelligently interact with biological systems. The development of L-alanine-grafted hydroxyapatite (B223615) nanoparticles for bone regeneration is a prime illustration. These materials are designed not only for structural support but also to promote cell adhesion and viability, demonstrating a sophisticated integration of materials design with biological compatibility. Similarly, hydrogels derived from alanine esters are being developed for specific medical applications, such as tumor therapy. acs.org
Future progress will depend on teams of researchers who can speak the languages of these different fields, combining expertise to design, synthesize, and test new this compound-based systems for applications ranging from targeted therapeutics to self-healing materials and advanced biosensors.
Q & A
Q. What are the standard protocols for synthesizing Methyl L-alaninate derivatives via peptide coupling?
this compound derivatives are typically synthesized using peptide coupling reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine). For example, methyl picolinoyl-L-valyl-L-alaninate was prepared by dissolving the starting material in anhydrous dichloromethane, followed by sequential addition of DIEA, TBTU, and this compound hydrochloride. The reaction mixture is stirred, purified via chromatography (e.g., using ethyl acetate/hexane eluents), and characterized for yield and purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Proton shifts (δ values) confirm structural integrity.
- Mass Spectrometry (MS) : Molecular ion peaks validate molecular weight.
- Thin-Layer Chromatography (TLC) : Retention factor (Rf) values assess purity.
- Melting Point (m.p.) : Determines crystalline stability (e.g., 95–97°C for methyl picolinoyl-L-valyl-L-alaninate) .
- Optical Rotation ([α]D) : Measures enantiomeric purity, critical for chiral compounds .
Q. What are the stability considerations for this compound under varying pH and temperature?
Stability studies should include:
- pH-dependent hydrolysis : Test aqueous solutions at pH 2–12 to identify degradation products.
- Thermal stability : Incubate samples at 25–60°C and monitor decomposition via HPLC or TLC.
- Storage conditions : Anhydrous environments and inert atmospheres (e.g., N₂) prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve enantiomeric excess in this compound synthesis?
Enantioselective synthesis requires:
- Chiral catalysts : Use of asymmetric catalysts (e.g., organocatalysts) to enhance stereochemical control.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
- Temperature modulation : Lower temperatures (0–4°C) reduce racemization risks.
- Cross-validation : Compare optical rotation data ([α]D) with chiral HPLC to quantify enantiomeric excess .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for novel this compound analogs?
Contradictions arise from impurities or structural isomers. Mitigation strategies include:
Q. How can computational modeling predict the reactivity of this compound in multi-component reactions?
Density Functional Theory (DFT) simulations can:
- Map reaction pathways : Identify transition states and intermediates.
- Predict regioselectivity : Analyze electronic effects (e.g., nucleophilic/electrophilic sites).
- Validate experimental yields : Correlate calculated activation energies with observed reaction efficiencies .
Methodological Notes
- Reproducibility : Detailed experimental protocols (e.g., solvent volumes, stirring durations) must be included in supplementary materials to enable replication .
- Data presentation : Raw spectral datasets should be archived in repositories, while processed data (e.g., Rf values, δ assignments) are included in the main text .
- Ethical reporting : Disclose any deviations from standard protocols and their potential impacts on results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
